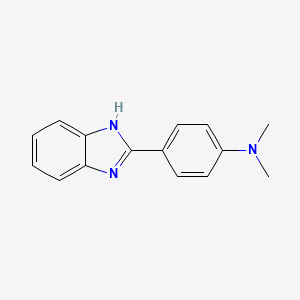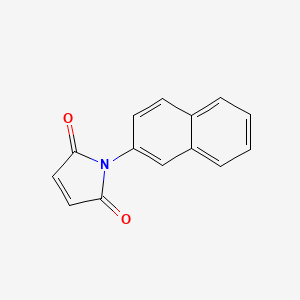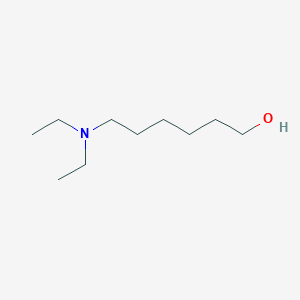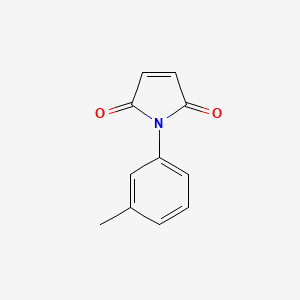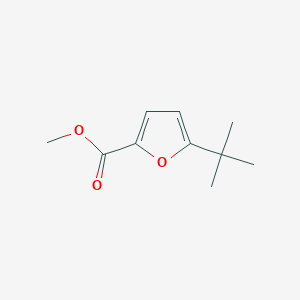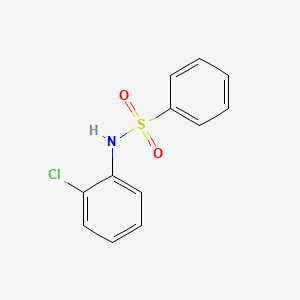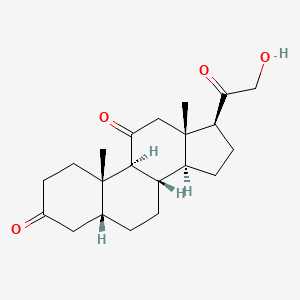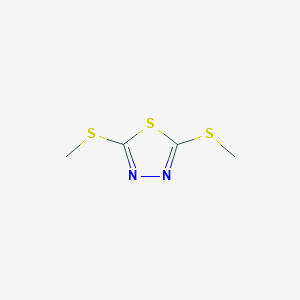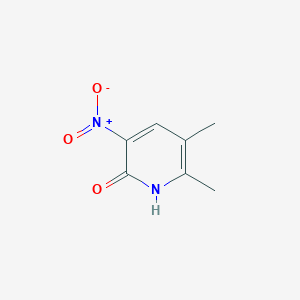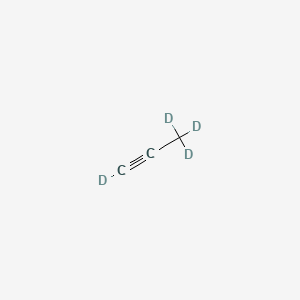
Propyne-d4
描述
Propyne-d4, also known as deuterated propyne, is a chemical compound with the molecular formula C3D4. It is a deuterated version of propyne, where all hydrogen atoms are replaced by deuterium atoms. This compound is of significant interest in various scientific fields due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions: Propyne-d4 can be synthesized through several methods. One common approach involves the reaction of deuterium oxide with calcium carbide to produce deuterated acetylene, which is then converted to this compound. Another method involves the deuteration of propyne using deuterium gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the deuteration of propyne using deuterium gas. The reaction is carried out under controlled conditions to ensure complete deuteration. The process may involve the use of catalysts such as palladium or platinum to facilitate the exchange of hydrogen atoms with deuterium atoms.
化学反应分析
Types of Reactions: Propyne-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce deuterated acetic acid or other deuterated carboxylic acids.
Reduction: Reduction of this compound can yield deuterated alkanes.
Substitution: this compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halogenated compounds.
科学研究应用
Propyne-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: this compound is used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: this compound is used in the production of deuterated solvents and other deuterated compounds for various industrial applications.
作用机制
The mechanism of action of propyne-d4 involves its interaction with various molecular targets and pathways. Due to the presence of deuterium atoms, this compound exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of chemical reactions and the stability of reaction intermediates. The molecular targets and pathways involved depend on the specific reaction or application in which this compound is used.
相似化合物的比较
Propyne: The non-deuterated version of propyne-d4.
Deuterated Acetylene: Another deuterated compound with similar isotopic properties.
Deuterated Ethylene: A deuterated compound used in similar applications.
Uniqueness: this compound is unique due to its complete deuteration, which provides distinct isotopic labeling advantages. This makes it particularly valuable in studies requiring precise tracing of reaction pathways and mechanisms.
属性
IUPAC Name |
1,3,3,3-tetradeuterioprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWATHDPGQKSAR-BMQYTIHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210002 | |
| Record name | Propyne-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-63-3 | |
| Record name | Propyne-d4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyne-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl [(4-fluorophenyl)amino]acetate](/img/structure/B1606823.png)
![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)

